6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine
Overview
Description
6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine is a heterocyclic compound with the molecular formula C7H2BrCl2N3 This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrido[3,2-D]pyrimidine core
Preparation Methods
The synthesis of 6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of pyrido[3,2-D]pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), in the presence of catalysts and solvents .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure makes it valuable for developing new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in drug development and medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
The molecular targets and pathways involved depend on the specific application and context of use. In medicinal chemistry, researchers study its interactions with biological targets to understand its therapeutic potential and develop new drugs.
Comparison with Similar Compounds
6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine can be compared with other similar compounds, such as:
- 6-Bromo-2,4-dichloropyrido[2,3-D]pyrimidine
- 7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine
- 6-Chloro-2,4-dibromopyrido[3,2-D]pyrimidine
These compounds share similar core structures but differ in the position and type of halogen atoms attached to the pyrido[3,2-D]pyrimidine ring.
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial uses.
Properties
IUPAC Name |
6-bromo-2,4-dichloropyrido[3,2-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N3/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRRPUDXEZTLGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260081 | |
Record name | 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-43-7 | |
Record name | 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260665-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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